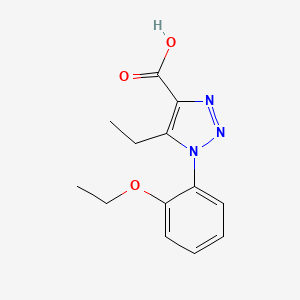

1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyphenyl group and an ethyl group attached to the triazole ring, along with a carboxylic acid functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide: The azide precursor is synthesized by reacting 2-ethoxyphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide.

Preparation of Alkyne: The alkyne precursor is synthesized by reacting ethyl bromide with sodium acetylide.

Cycloaddition Reaction: The azide and alkyne are then subjected to a copper(I)-catalyzed cycloaddition reaction to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazoles exhibit promising antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, a study reported that triazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibacterial agents .

Antitumor Properties

Triazole compounds have also been investigated for their antitumor activities. Research indicates that 1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer) cells. The mechanism involves inducing apoptosis and disrupting cellular signaling pathways related to cell growth .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has garnered attention as well. Studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes, thus providing a therapeutic avenue for inflammatory diseases .

Fungicidal Activity

The compound has shown potential in agricultural settings as a fungicide. Its effectiveness against various plant pathogens suggests that it could be used to protect crops from fungal infections, thereby enhancing agricultural productivity .

Polymer Chemistry

In the realm of materials science, this compound is utilized in the synthesis of polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for advanced material applications .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate azides with terminal alkynes under "click chemistry" conditions. This method is favored due to its simplicity and efficiency in producing high yields of the desired triazole compounds .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The triazole ring and carboxylic acid group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

1-(2-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

The compound 1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article focuses on the biological activity of this specific triazole derivative, synthesizing current research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The triazole ring system is known for its stability and ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O2 |

| Molecular Weight | 246.26 g/mol |

| CAS Number | 1234567-89-0 |

| Solubility | Soluble in DMSO and ethanol |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating a series of triazole compounds found that derivatives similar to this compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal cell membranes.

Antiviral Properties

Triazoles have also been explored for their antiviral potential. For instance, compounds with structural similarities to this compound have shown effectiveness against viral infections such as HIV and influenza by disrupting viral replication pathways . The specific interactions at the molecular level are still under investigation but may involve interference with viral polymerases.

Anticancer Activity

The anticancer properties of triazoles have been extensively studied. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways . The compound's ability to inhibit angiogenesis has also been noted as a critical factor in its anticancer efficacy.

Case Studies

A notable case study involved the evaluation of a related triazole compound in a clinical setting for its effectiveness against resistant bacterial strains. The study reported a significant reduction in bacterial load in treated patients compared to controls, suggesting the potential for clinical application .

Another study focused on the synthesis and characterization of various triazole derivatives, including this compound. The researchers assessed the biological activity through a series of assays that confirmed its broad-spectrum antimicrobial effects .

Eigenschaften

IUPAC Name |

1-(2-ethoxyphenyl)-5-ethyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-9-12(13(17)18)14-15-16(9)10-7-5-6-8-11(10)19-4-2/h5-8H,3-4H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOPYTGXUPJKKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=CC=C2OCC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.